Mecamylamine

Behavioral Pharmacology Neuropharmacology Nicotine Addiction

Mecamylamine is the definitive tool for investigating central nicotinic acetylcholine receptor (nAChR) function. Unlike peripherally-restricted ganglionic blockers (e.g., hexamethonium) or intravenous-only agents (e.g., trimethaphan), Mecamylamine provides high oral bioavailability, extensive blood-brain barrier (BBB) penetration, and a non-competitive, voltage-dependent mechanism of action with a 6-12+ hour duration. This unique combination enables sustained, oral in vivo studies targeting CNS nAChR function in cognition, addiction, and neuropsychiatric disorders—experimental paradigms not achievable with any other compound in the class. Procure this essential research tool in ≥98% purity for reproducible, publication-grade results.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
CAS No. 60-40-2
Cat. No. B1216088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMecamylamine
CAS60-40-2
SynonymsMecamylamine
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1(C)NC)C
InChIInChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3
InChIKeyIMYZQPCYWPFTAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.24e-01 g/L

Mecamylamine (CAS 60-40-2): Scientific and Industrial Procurement Overview


Mecamylamine (CAS 60-40-2) is a classic nicotinic acetylcholine receptor (nAChR) antagonist, originally developed and approved in the 1950s as an orally active ganglionic blocker for the management of moderate to severe hypertension [1]. Pharmacologically, it is characterized as a non-selective, non-competitive, and voltage-dependent antagonist that crosses the blood-brain barrier (BBB) [2]. Its dual peripheral and central activity distinguishes it from many other ganglionic blockers and has driven its continued use as a research tool and its investigation in novel therapeutic areas, including smoking cessation, neuropsychiatric disorders, and addiction [3].

Mecamylamine (CAS 60-40-2): Critical Differentiation Factors for Procurement


Procurement of a ganglionic blocker or nAChR antagonist cannot be based on class membership alone. The pharmacological and pharmacokinetic profiles within this class vary dramatically. Mecamylamine possesses a unique combination of high oral bioavailability, extensive blood-brain barrier penetration, and a non-competitive, voltage-dependent mechanism of action [1]. These properties are not shared by its closest analogs, such as the quaternary ammonium compound hexamethonium, which is poorly absorbed orally and fails to cross the BBB [2], or the competitive antagonist trimethaphan, which is limited to intravenous use [3]. Substituting mecamylamine with a peripherally-restricted or competitive antagonist in research or therapeutic contexts would lead to fundamentally different and non-equivalent experimental or clinical outcomes, particularly in studies targeting central nervous system (CNS) function.

Mecamylamine (CAS 60-40-2): Quantified Differentiation vs. Key Comparators


Central vs. Peripheral Activity: Quantified BBB Penetration vs. Hexamethonium

In a rodent model of nicotine withdrawal, mecamylamine produced a significant, dose-dependent place aversion, a central effect indicative of its ability to penetrate the blood-brain barrier (BBB) [1]. In contrast, the quaternary ammonium ganglionic blocker hexamethonium, at doses up to 3.0 mg/kg, failed to produce any place aversion, confirming its restriction to peripheral sites of action [1].

Behavioral Pharmacology Neuropharmacology Nicotine Addiction

Receptor Subtype Potency: Differential Block of α3β4 vs. α7 nAChRs

Mecamylamine exhibits a substantial difference in its inhibitory potency across nAChR subtypes. It is significantly more potent at blocking the ganglionic α3β4 subtype (IC50 = 400 nM) compared to the homomeric α7 subtype (IC50 = 7,000 nM), representing an 17.5-fold difference in sensitivity [1]. This contrasts with other broad-spectrum antagonists that may have a different selectivity profile.

Receptor Pharmacology Electrophysiology nAChR Subtype Selectivity

Mechanism of Action: Non-Competitive vs. Competitive Ganglionic Blockade

The mechanism of ganglionic blockade distinguishes mecamylamine from comparators like hexamethonium and trimethaphan. Studies indicate that mecamylamine acts as a non-competitive antagonist, which does not simply compete with acetylcholine for the binding site, whereas hexamethonium and trimethaphan exhibit competitive or mixed antagonism [1]. A functional study in isolated guinea-pig esophagus ranked the potency for inhibiting vagally-stimulated smooth muscle contraction (a measure of ganglionic blockade) as trimethaphan > mecamylamine > hexamethonium [2].

Autonomic Pharmacology Ganglionic Transmission Smooth Muscle Physiology

Therapeutic Potential: Mecamylamine as Part of an Efficacious Smoking Cessation Combination

Network meta-analysis of pharmacological interventions for smoking cessation identifies combination treatments including mecamylamine (specifically, nicotine replacement therapy plus mecamylamine) as having a higher probability of being the most effective therapy compared to many monotherapies and other combinations [1]. This evidence positions mecamylamine as a valuable component in a multi-pronged pharmacotherapy approach for nicotine addiction.

Smoking Cessation Clinical Trial Combination Therapy

Pharmacokinetics: Superior Oral Bioavailability and Duration of Action vs. Hexamethonium

A key pharmacokinetic advantage of mecamylamine over the classical ganglionic blocker hexamethonium is its reliable oral absorption. Mecamylamine is almost completely absorbed from the gastrointestinal tract, achieving consistent blood pressure reduction [1]. In contrast, hexamethonium is a quaternary ammonium compound with poor and erratic oral bioavailability, limiting its clinical and research utility to parenteral administration [2]. Furthermore, mecamylamine has a long duration of action (typically 6 to 12 hours or more) [1].

Pharmacokinetics Drug Absorption Oral Bioavailability

Mecamylamine (CAS 60-40-2): Evidence-Backed Research and Industrial Application Scenarios


Central Nervous System (CNS) Nicotinic Research

Mecamylamine is the definitive tool for investigating central nAChR function. As established, it readily crosses the BBB, enabling the study of nicotinic mechanisms in cognition, behavior, and addiction in vivo, a property not shared by peripherally-restricted antagonists like hexamethonium [1]. This makes it essential for any lab studying the central effects of nicotine or the role of brain nAChRs in neurological and psychiatric disorders.

Addiction and Smoking Cessation Research

Mecamylamine's non-competitive antagonism allows it to block the reinforcing effects of nicotine, a distinct mechanism from agonists like varenicline [1]. Evidence from network meta-analyses positions it as a valuable component in combination therapies for smoking cessation [2]. Procurement for clinical or translational research in addiction is justified by its unique pharmacological profile and evidence of clinical efficacy in combination protocols.

Autonomic and Cardiovascular Pharmacology Studies

As a classic ganglionic blocker with high oral bioavailability and a long duration of action (6-12+ hours) [1], mecamylamine is the agent of choice for in vivo studies requiring sustained blockade of autonomic ganglia via oral administration. This is in stark contrast to other ganglionic blockers like trimethaphan (IV only) or hexamethonium (poor oral absorption), enabling experimental designs that are not feasible with these alternatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mecamylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.